molecular formula C12H7NO3 B14424471 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- CAS No. 85342-66-1

1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-

Cat. No.: B14424471
CAS No.: 85342-66-1
M. Wt: 213.19 g/mol
InChI Key: DOVQICZOJQWTQC-UHFFFAOYSA-N
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Description

1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- is a compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing and reducing agents. For example, the use of s-BuLi in THF at 0°C for the preparation of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one .

Major Products Formed

The major products formed from these reactions include various hydroxy and anilino derivatives, as well as benzo[f]phthalazinone derivatives .

Scientific Research Applications

1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
  • Benzo[f]phthalazin-1(2H)-one
  • 1H-Benz[f]indene, 2,3-dihydro-
  • 1H-Indole, 2,3-dihydro-

Uniqueness

1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- stands out due to its unique structural features and versatile reactivity.

Properties

CAS No.

85342-66-1

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

2-hydroxybenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C12H7NO3/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11)16/h1-6,16H

InChI Key

DOVQICZOJQWTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)O

Origin of Product

United States

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